N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzenesulfonamide group, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-6-methoxyquinoline with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The quinoline moiety is known to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-hydroxyquinoline: Another quinoline derivative with distinct pharmacological properties.
N-(2-methylphenyl)benzenesulfonamide: A related sulfonamide compound with different substituents.
Uniqueness
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S/c1-17-8-6-7-11-23(17)26(31(28,29)21-9-4-3-5-10-21)16-19-14-18-15-20(30-2)12-13-22(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) |
InChI Key |
NMZLEZVEZFIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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